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Introduction
Hydrogenated silicon carbonitride (SiCN:H) thin films are increasingly vital as diffusion barriers

in microelectronics, particularly to prevent the migration of copper from interconnects into the

surrounding dielectric material. The integrity of these barriers is critical for the reliability and

performance of ultra-large-scale integration (ULSI) circuits. Tetramethylsilane (TMS), with the

chemical formula Si(CH₃)₄, has emerged as a key precursor for the deposition of high-quality

SiCN:H films via plasma-enhanced chemical vapor deposition (PECVD). Its vapor phase,

combined with a nitrogen source like ammonia (NH₃), allows for the growth of amorphous,

dense, and thermally stable films with excellent barrier properties. This document provides a

detailed overview of the application of TMS in the synthesis of SiCN:H diffusion barrier films,

including experimental protocols and characterization data.

Data Presentation
The properties of SiCN:H films are highly dependent on the deposition parameters. The

following tables summarize the quantitative data from various studies on SiCN:H films grown

using TMS.

Table 1: PECVD Deposition Parameters for SiCN:H Films using TMS

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1202638?utm_src=pdf-interest
https://www.benchchem.com/product/b1202638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Range Unit Reference

Precursor
Tetramethylsilane

(TMS)
- [1][2][3]

Nitrogen Source Ammonia (NH₃) - [1][2][3]

Carrier Gas Helium (He) sccm [1]

Deposition

Temperature
100 - 400 °C [1]

TMS Partial Pressure 6x10⁻³ - 1.5x10⁻² Torr [1]

NH₃/TMS Partial

Pressure Ratio
0 - 1 - [1]

Plasma Power 20 - 1500 W [1]

Total Pressure 2.1x10⁻² Torr [1]

Table 2: Properties of SiCN:H Films Grown from TMS

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/1996-1944/5/3/377
https://www.researchgate.net/publication/258683912_A_Study_of_Trimethylsilane_3MS_and_Tetramethylsilane_4MS_Based_a-SiCNHa-SiCOH_Diffusion_Barrier_Films
https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/1996-1944/5/3/377
https://www.researchgate.net/publication/258683912_A_Study_of_Trimethylsilane_3MS_and_Tetramethylsilane_4MS_Based_a-SiCNHa-SiCOH_Diffusion_Barrier_Films
https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/2079-6412/13/2/310
https://www.mdpi.com/2079-6412/13/2/310
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Range Unit
Deposition
Conditions

Reference

Elemental

Composition

Si: ~25-40, C:

~20-50, N: ~10-

35, H: ~10-20

at. %

Varies with

NH₃/TMS ratio

and temperature

[1]

Deposition Rate up to 33 nm/min
Mild plasma

conditions
[1][4]

Refractive Index 1.55 - 2.08 -
Dependent on

film composition
[1][5]

Optical Bandgap

(E_g)
3.0 - 5.2 eV

Increases with

nitrogen content
[1][5]

Hardness up to 12 GPa
Microwave

PECVD
[1]

Young's Modulus up to 120 GPa
Microwave

PECVD
[1]

Dielectric

Constant (k)
< 5 - - [6]

Water Contact

Angle

71 (as-

deposited), 37

(after plasma

treatment)

°

400 °C,

P(NH₃)/P(TMS)

= 0.4

[1][5]

Experimental Protocols
PECVD Deposition of SiCN:H Films
This protocol describes a typical process for depositing SiCN:H films using a PECVD system

with TMS and ammonia.

Materials:

Tetramethylsilane (TMS, 99.9% purity)[1]
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Ammonia (NH₃, 99.999% purity)

Helium (He, 99.999% purity) or Argon (Ar)

Silicon wafers (p-type, <100>) or other suitable substrates

PECVD reactor

Procedure:

Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g.,

RCA clean) to remove organic and inorganic contaminants. Dry the substrates in a nitrogen

flow.

System Preparation: Load the cleaned substrates into the PECVD chamber. Evacuate the

chamber to a base pressure of less than 10⁻⁶ Torr.

Precursor Delivery: Maintain the TMS precursor in a glass ampoule at room temperature.[1]

Deliver the TMS vapor into the reaction chamber through a mass flow controller (MFC).

Gas Mixture Introduction: Introduce ammonia and a carrier gas (e.g., Helium) into the

chamber at controlled flow rates using their respective MFCs. The ratio of NH₃ to TMS is a

critical parameter for controlling the nitrogen content and properties of the film.[1]

Deposition Conditions:

Set the substrate temperature to the desired value (e.g., 100-400 °C).[1]

Adjust the gas flow rates to achieve the desired partial pressures and total pressure (e.g.,

2.1 x 10⁻² Torr).[1]

Ignite the plasma by applying RF or microwave power (e.g., 20 W for mild plasma

conditions).[1]

Deposition: Maintain the deposition conditions for the desired time to achieve the target film

thickness. The deposition rate can be up to 33 nm/min under mild plasma conditions.[1][4]
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Post-Deposition: After deposition, turn off the plasma and the precursor and gas flows. Allow

the substrates to cool down in a vacuum or in an inert gas atmosphere.

Characterization of SiCN:H Films
3.2.1. Film Composition and Chemical Bonding:

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (Si, C, N,

O) and chemical bonding states.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in

the film, such as Si-C, Si-N, Si-H, C-H, and N-H. The intensity of the Si-CH₃ stretch mode

can be correlated with the precursor fragmentation.[3][7][8]

3.2.2. Film Thickness and Optical Properties:

Spectroscopic Ellipsometry: To measure the film thickness and refractive index.

UV-Visible Spectroscopy: To determine the optical bandgap of the film.[1]

3.2.3. Morphological and Mechanical Properties:

Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of

the deposited films.

Nanoindentation: To measure the hardness and Young's modulus of the films.

3.2.4. Diffusion Barrier Performance:

Secondary Ion Mass Spectrometry (SIMS): To obtain a depth profile of copper distribution

within the SiCN:H film and the underlying dielectric after thermal annealing. A lower Cu

signal within the dielectric indicates better barrier performance.[3][7][8] This is a crucial test

for evaluating the effectiveness of the SiCN:H film as a copper diffusion barrier.[2][3]
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Caption: PECVD process for SiCN:H film growth from TMS.

Caption: Amorphous network structure of a SiCN:H film.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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